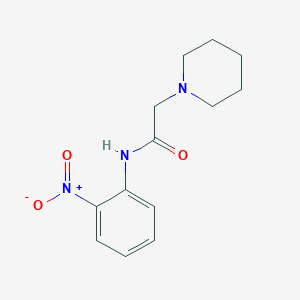![molecular formula C15H11BrCl2N2O3 B2683876 Methyl 2-(4-bromophenyl)-2-[(3,6-dichloropyridin-2-yl)formamido]acetate CAS No. 1259074-38-8](/img/structure/B2683876.png)
Methyl 2-(4-bromophenyl)-2-[(3,6-dichloropyridin-2-yl)formamido]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(4-bromophenyl)-2-[(3,6-dichloropyridin-2-yl)formamido]acetate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is known for its ability to inhibit the activity of certain enzymes and has been studied extensively for its potential as a therapeutic agent. In
Wissenschaftliche Forschungsanwendungen
Methyl 2-(4-bromophenyl)-2-[(3,6-dichloropyridin-2-yl)formamido]acetate has been studied for its potential applications in the field of medicinal chemistry. This compound has been shown to inhibit the activity of certain enzymes, including protein kinase B (PKB), which is involved in the regulation of cell growth and survival. Methyl 2-(4-bromophenyl)-2-[(3,6-dichloropyridin-2-yl)formamido]acetate has also been studied for its potential as an anti-tumor agent, as it has been shown to induce apoptosis in cancer cells.
Wirkmechanismus
Methyl 2-(4-bromophenyl)-2-[(3,6-dichloropyridin-2-yl)formamido]acetate inhibits the activity of certain enzymes, including PKB, by binding to the enzyme's ATP-binding site. This results in the inhibition of the enzyme's activity, which in turn affects the regulation of cell growth and survival. Methyl 2-(4-bromophenyl)-2-[(3,6-dichloropyridin-2-yl)formamido]acetate has also been shown to induce apoptosis in cancer cells by activating caspase-3, a key enzyme involved in the apoptotic pathway.
Biochemical and Physiological Effects:
Methyl 2-(4-bromophenyl)-2-[(3,6-dichloropyridin-2-yl)formamido]acetate has been shown to have significant biochemical and physiological effects. In vitro studies have demonstrated that this compound inhibits the growth of cancer cells, including breast cancer, prostate cancer, and leukemia cells. Methyl 2-(4-bromophenyl)-2-[(3,6-dichloropyridin-2-yl)formamido]acetate has also been shown to induce apoptosis in cancer cells, which may make it a potential therapeutic agent for the treatment of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 2-(4-bromophenyl)-2-[(3,6-dichloropyridin-2-yl)formamido]acetate has several advantages and limitations for lab experiments. One advantage is that it has been extensively studied for its potential as a therapeutic agent, which means that there is a significant amount of data available on its mechanism of action and biochemical and physiological effects. However, one limitation is that it may be difficult to obtain in large quantities, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on Methyl 2-(4-bromophenyl)-2-[(3,6-dichloropyridin-2-yl)formamido]acetate. One direction is to further explore its potential as a therapeutic agent for the treatment of cancer. This could involve studying its effects on different types of cancer cells, as well as exploring its potential for use in combination with other therapeutic agents. Another direction is to explore its potential as an inhibitor of other enzymes, which could lead to the development of new therapeutic agents for the treatment of other diseases. Finally, future research could focus on developing new synthesis methods for Methyl 2-(4-bromophenyl)-2-[(3,6-dichloropyridin-2-yl)formamido]acetate that are more efficient and cost-effective.
Synthesemethoden
The synthesis of Methyl 2-(4-bromophenyl)-2-[(3,6-dichloropyridin-2-yl)formamido]acetate involves the reaction of 4-bromoaniline and 3,6-dichloropyridine-2-carboxylic acid with N,N-dimethylformamide (DMF), triethylamine (TEA), and diisopropylcarbodiimide (DIC) in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP). The reaction proceeds through an amide bond formation reaction, followed by esterification of the resulting amide with methyl chloroacetate. The final product is obtained after purification by column chromatography.
Eigenschaften
IUPAC Name |
methyl 2-(4-bromophenyl)-2-[(3,6-dichloropyridine-2-carbonyl)amino]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrCl2N2O3/c1-23-15(22)12(8-2-4-9(16)5-3-8)20-14(21)13-10(17)6-7-11(18)19-13/h2-7,12H,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSNMDAJMHFQURN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=C(C=C1)Br)NC(=O)C2=C(C=CC(=N2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrCl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(4-bromophenyl)-2-[(3,6-dichloropyridin-2-yl)formamido]acetate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-([(1,1-Dioxido-1,2-benzisothiazol-3-yl)(1-naphthyl)amino]methyl)phenol](/img/structure/B2683793.png)
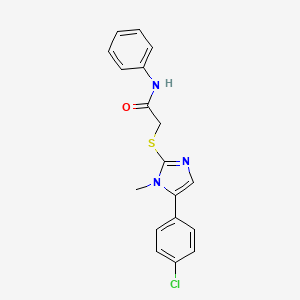
![(4-cyclobutylpiperazin-1-yl)(2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B2683798.png)
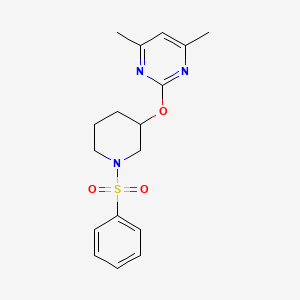
![3-{[4-(4-Ethoxybenzenesulfonamido)phenyl]formamido}propanoic acid](/img/structure/B2683801.png)
![1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(2-chloro-6-fluorophenyl)ethanone](/img/structure/B2683802.png)
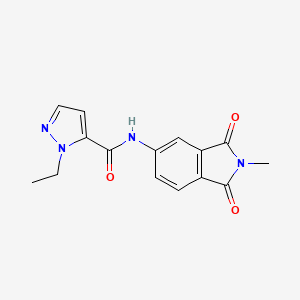
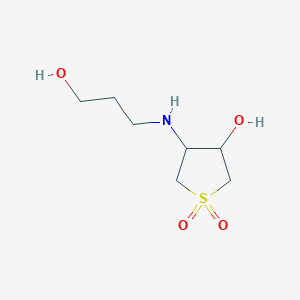
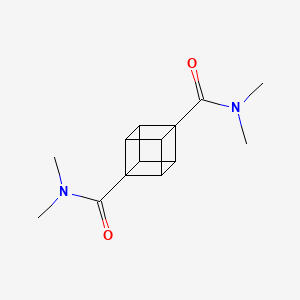
![2-(2-chloro-6-fluorobenzyl)-8-(4-fluorophenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2683810.png)
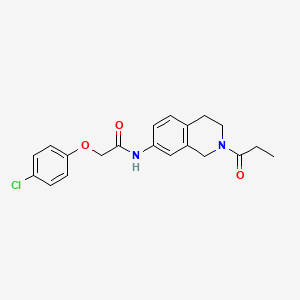
![Methyl 3-(furan-2-carboxamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2683813.png)
![4-[(4-chlorophenyl)sulfonyl]-6-(ethylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid](/img/structure/B2683815.png)
